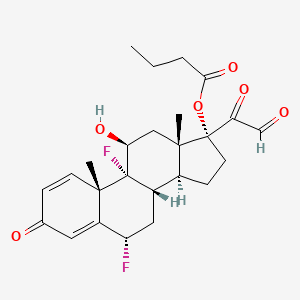
BisphenolC-PhosgeneCopolymer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BisphenolC-PhosgeneCopolymer is a polymeric material synthesized from bisphenol C and phosgene. This compound is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it suitable for various industrial applications. It is commonly used in the production of high-performance plastics and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BisphenolC-PhosgeneCopolymer typically involves the polycondensation reaction between bisphenol C and phosgene. The reaction is carried out in the presence of a catalyst, such as pyridine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 50-100°C and a controlled addition of phosgene to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of bisphenol C and phosgene, along with the catalyst, to achieve high yields and consistent polymer quality. The polymer is then purified and processed into various forms, such as pellets or films, for further applications .
化学反応の分析
Types of Reactions
BisphenolC-PhosgeneCopolymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives of the polymer.
Reduction: Reduced forms of the polymer with fewer oxygen-containing groups.
Substitution: Halogenated or nitrated derivatives of the polymer.
科学的研究の応用
BisphenolC-PhosgeneCopolymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in composite materials.
Biology: Employed in the development of biocompatible coatings and scaffolds for tissue engineering.
Medicine: Utilized in the fabrication of medical devices and drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives for automotive, aerospace, and electronics industries
作用機序
The mechanism of action of BisphenolC-PhosgeneCopolymer involves its interaction with various molecular targets and pathways. The polymer’s high thermal stability and chemical resistance are attributed to the strong covalent bonds formed during polymerization. These properties enable the polymer to withstand harsh conditions and maintain its structural integrity. Additionally, the aromatic rings in the polymer backbone contribute to its rigidity and mechanical strength .
類似化合物との比較
Similar Compounds
Bisphenol A-Phosgene Copolymer: Known for its use in polycarbonate production, but has lower thermal stability compared to BisphenolC-PhosgeneCopolymer.
Bisphenol S-Phosgene Copolymer: Offers better chemical resistance but lacks the mechanical strength of this compound.
Bisphenol F-Phosgene Copolymer: Provides good thermal stability but is more brittle than this compound
Uniqueness
This compound stands out due to its superior thermal stability, mechanical strength, and chemical resistance. These properties make it a preferred choice for applications requiring high-performance materials that can withstand extreme conditions .
特性
分子式 |
C20H25ClO3 |
|---|---|
分子量 |
348.9 g/mol |
IUPAC名 |
[4-[2-(4-methoxy-3-methylphenyl)propan-2-yl]-2-methylphenyl] acetate;hydrochloride |
InChI |
InChI=1S/C20H24O3.ClH/c1-13-11-16(7-9-18(13)22-6)20(4,5)17-8-10-19(14(2)12-17)23-15(3)21;/h7-12H,1-6H3;1H |
InChIキー |
PDRPQJYAPFFFAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


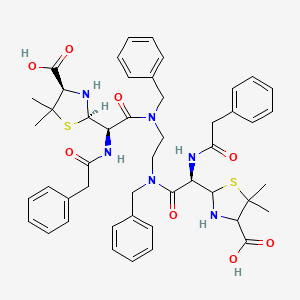
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
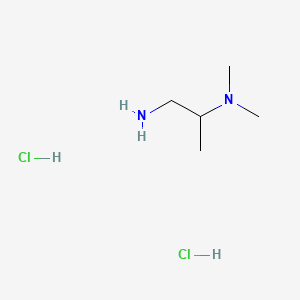
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
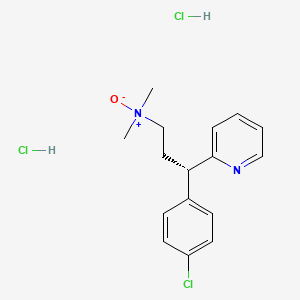
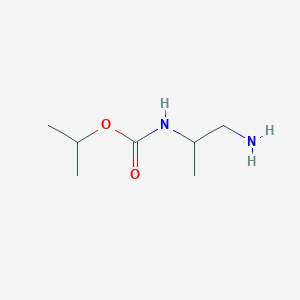
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)

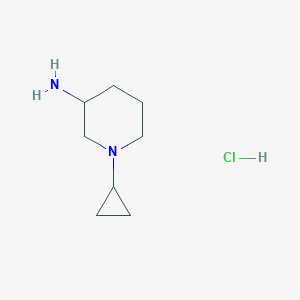
oxolan-2-one](/img/structure/B13850165.png)
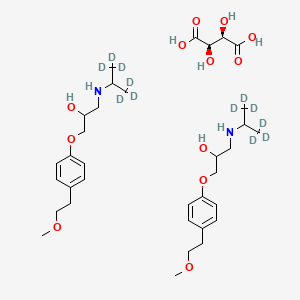
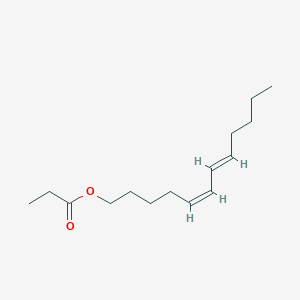
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
